molecular formula C8H7ClN2O4 B2574463 2-(2-Chloroethyl)-1,3-dinitrobenzene CAS No. 52536-99-9

2-(2-Chloroethyl)-1,3-dinitrobenzene

Cat. No.: B2574463
CAS No.: 52536-99-9
M. Wt: 230.6
InChI Key: QKWZQCZGYVHHNP-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-1,3-dinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with two nitro groups and a chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-1,3-dinitrobenzene typically involves the nitration of 2-(2-Chloroethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-1,3-dinitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in a high oxidation state.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequently employed.

Major Products

    Nucleophilic Substitution: Products include 2-(2-Azidoethyl)-1,3-dinitrobenzene, 2-(2-Thiocyanatoethyl)-1,3-dinitrobenzene, and 2-(2-Aminoethyl)-1,3-dinitrobenzene.

    Reduction: The major product is 2-(2-Chloroethyl)-1,3-diaminobenzene.

    Oxidation: Products depend on the specific conditions but may include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-(2-Chloroethyl)-1,3-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its use as a model compound in toxicological studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, polymers, and explosives.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-1,3-dinitrobenzene involves its interaction with cellular components, particularly nucleophiles such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites, leading to the modification of biomolecules. The nitro groups can undergo redox reactions, generating reactive intermediates that can further interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethanol: An organic compound with a similar chloroethyl group but lacking the nitro groups.

    Mustard Gas (Bis(2-chloroethyl) sulfide): A compound with two chloroethyl groups and sulfur, known for its use as a chemical warfare agent.

    2-Chloroethyl Ether: Contains two chloroethyl groups connected by an ether linkage.

Uniqueness

2-(2-Chloroethyl)-1,3-dinitrobenzene is unique due to the presence of both chloroethyl and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-(2-chloroethyl)-1,3-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c9-5-4-6-7(10(12)13)2-1-3-8(6)11(14)15/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWZQCZGYVHHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CCCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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